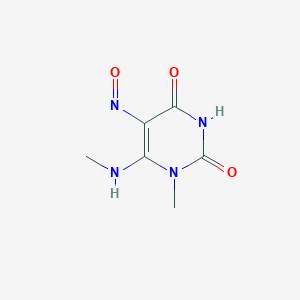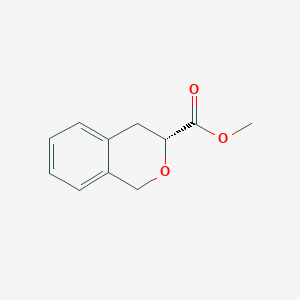
Methyl (R)-isochromane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-isochromane-3-carboxylate is an organic compound belonging to the class of isochromanes Isochromanes are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring The ®-configuration indicates that the compound is chiral, with the methyl ester group attached to the third carbon of the isochromane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl ®-isochromane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 2-(hydroxymethyl)benzyl alcohol derivative, under acidic conditions. The cyclization reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, forming the isochromane ring system.
Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to construct the isochromane core.
Industrial Production Methods
Industrial production of methyl ®-isochromane-3-carboxylate may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-isochromane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl ®-isochromane-3-carboxylate can yield isochromane-3-carboxylic acid, while reduction can produce isochromane-3-methanol.
Aplicaciones Científicas De Investigación
Methyl ®-isochromane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl ®-isochromane-3-carboxylate depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary based on the structure of the derivatives and the biological context.
Comparación Con Compuestos Similares
Methyl ®-isochromane-3-carboxylate can be compared with other similar compounds, such as:
Isochroman-1-carboxylate: Differing in the position of the carboxylate group, this compound may exhibit different reactivity and biological activity.
Isochroman-4-carboxylate:
Chromane derivatives: Compounds with a similar bicyclic structure but differing in the oxygen atom’s position within the ring system.
The uniqueness of methyl ®-isochromane-3-carboxylate lies in its specific configuration and functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl (3R)-3,4-dihydro-1H-isochromene-3-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
Clave InChI |
IUKJDSZBRPJUGP-SNVBAGLBSA-N |
SMILES isomérico |
COC(=O)[C@H]1CC2=CC=CC=C2CO1 |
SMILES canónico |
COC(=O)C1CC2=CC=CC=C2CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)
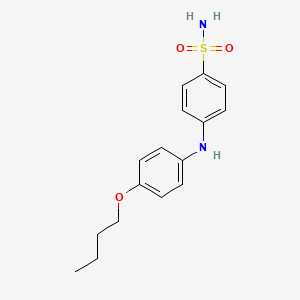
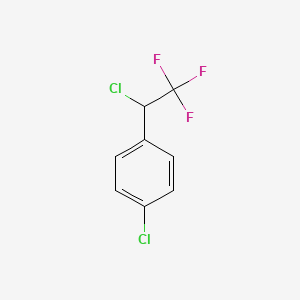

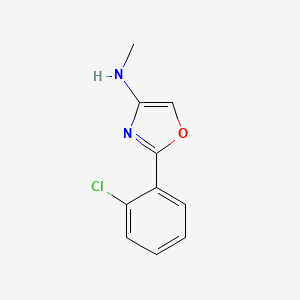
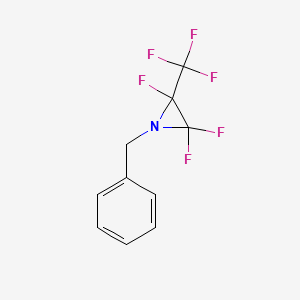
![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline](/img/structure/B14010775.png)
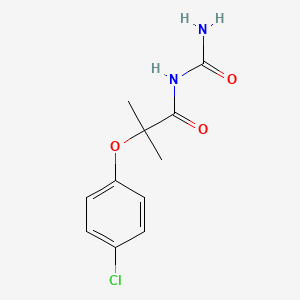
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
![N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)
